molecular formula C11H21N3O4 B13900611 Glycine, L-alanyl-L-leucyl- CAS No. 60030-20-8

Glycine, L-alanyl-L-leucyl-

Cat. No.: B13900611
CAS No.: 60030-20-8
M. Wt: 259.30 g/mol
InChI Key: MNZHHDPWDWQJCQ-YUMQZZPRSA-N
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Description

Glycine, L-alanyl-L-leucyl- is a tripeptide composed of the amino acids glycine, L-alanine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. Tripeptides like Glycine, L-alanyl-L-leucyl- are often studied for their structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-alanyl-L-leucyl- typically involves the stepwise coupling of the amino acids glycine, L-alanine, and L-leucine. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .

Industrial Production Methods

Industrial production of Glycine, L-alanyl-L-leucyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-alanyl-L-leucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycine, L-alanyl-L-leucyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, L-alanyl-L-leucyl- involves its interaction with biological molecules, such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their structure and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, L-alanyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. The presence of L-leucine, a branched-chain amino acid, contributes to its hydrophobic character and potential interactions with lipid membranes and hydrophobic protein regions .

Properties

CAS No.

60030-20-8

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)/t7-,8-/m0/s1

InChI Key

MNZHHDPWDWQJCQ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N

Origin of Product

United States

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